molecular formula C9H14N2O2S B13880599 n,n-Diethylpyridine-3-sulfonamide CAS No. 4810-42-8

n,n-Diethylpyridine-3-sulfonamide

Cat. No.: B13880599
CAS No.: 4810-42-8
M. Wt: 214.29 g/mol
InChI Key: JMILLCPEACTFNK-UHFFFAOYSA-N
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Description

N,N-Diethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at position 3 with a sulfonamide group, where the nitrogen atoms are diethylated. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functionalized heterocycles. Its structural flexibility allows for modifications at positions 4, 5, or 6 on the pyridine ring, enabling diverse biological and chemical applications .

Properties

CAS No.

4810-42-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3

InChI Key

JMILLCPEACTFNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine-3-sulfonic acid derivatives.

    Reduction: N-ethylpyridine-3-sulfonamide and pyridine-3-sulfonamide.

    Substitution: Various N-alkyl or N-aryl pyridine-3-sulfonamide derivatives.

Scientific Research Applications

N,N-Diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of N,N-diethylpyridine-3-sulfonamide derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS No. Key Properties/Applications
This compound None (base structure) C₉H₁₃N₂O₂S 229.28 Not explicitly provided Intermediate for drug synthesis
6-Chloro-N,N-diethylpyridine-3-sulfonamide Cl at position 6 C₉H₁₃ClN₂O₂S 248.73 38029-88-8 Increased lipophilicity; used in halogenated intermediates
5-Bromo-N,N-diethylpyridine-3-sulfonamide Br at position 5 C₉H₁₃BrN₂O₂S 293.23 62009-37-4 Enhanced molecular weight; potential radiolabeling applications
6-(Cyanomethyl)-N,N-diethylpyridine-3-sulfonamide CH₂CN at position 6 C₁₁H₁₄N₃O₂S 268.31 Not provided Polar functional group; suited for click chemistry
6-(3-Chloro-4-methylanilino)-N,N-diethylpyridine-3-sulfonamide 3-Cl-4-Me-C₆H₃NH at position 6 C₁₆H₁₉ClN₃O₂S 360.86 1261995-58-7 Aniline substitution; potential kinase inhibition
SMR000153747 (Complex derivative) Piperazinyl-benzodioxin sulfonyl at position 6 C₂₁H₂₈N₄O₆S₂ 496.60 Not provided Targets GPCRs (e.g., GLP1R); therapeutic candidate

Research Findings and Trends

  • Structure-Activity Relationship (SAR): Substitutions at position 6 (e.g., halogen, aniline, cyanomethyl) significantly influence bioactivity. For instance, the 6-chloro derivative’s lipophilicity enhances blood-brain barrier penetration, whereas the 5-bromo analogue’s larger size may limit diffusion .
  • Thermodynamic Stability: Halogenated derivatives show higher melting points and lower water solubility compared to non-halogenated analogues, as seen in their solid-state characterization .
  • Emerging Applications : Derivatives like SMR000153747 underscore the shift toward multi-target ligands in drug discovery, leveraging complex substituents for selective receptor modulation .

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